Bis(n,n'-di-tert-butylacetamidinato)iron(II)

Atomic Layer Deposition Iron Oxide Thin Films Growth Per Cycle

Iron thin-film R&D faces volatility limits with standard precursors, restricting low-temp deposition. This monomeric Fe(II) complex solves that with a low sublimation temp. Key advantages: - Enables 1.7-1.9 Å/cy ALD growth at 200°C - Allows FeN MOCVD at 280-350°C vs. 350-450°C for Fe(iPr-MeAMD)2 - Oxygen-free ligand design deposits pure Fe, carbide, or nitride films Supplied for CVD/ALD process development with batch consistency.

Molecular Formula C20H42FeN4
Molecular Weight 394.4 g/mol
Cat. No. B12324020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(n,n'-di-tert-butylacetamidinato)iron(II)
Molecular FormulaC20H42FeN4
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2]
InChIInChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2
InChIKeyMIOUQVABQSKCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron Amidinate Precursor for ALD and MOCVD


Bis(N,N'-di-tert-butylacetamidinato)iron(II), also referred to as Fe(tBu-MeAMD)2 or iron bisamidinate, is a monomeric iron(II) complex coordinated by two bulky tert-butyl-substituted amidinate ligands [1]. This air-sensitive, volatile solid exhibits a melting point of 105–109 °C [2] and is designed as an oxygen-free, Fe–C bond-free precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of iron-containing thin films, including metallic iron, iron carbides, iron nitrides, and iron oxides [1].

Why This Precursor Cannot Be Simply Replaced


The tert-butyl substituents on the amidinate ligands enforce a monomeric structure for Fe(tBu-MeAMD)2, whereas the less bulky isopropyl-substituted analog, Fe(iPr-MeAMD)2, exists as a dimer [1]. This monomeric nature directly translates into higher volatility and a lower sublimation temperature, enabling more efficient vapor delivery at milder thermal conditions. Consequently, Fe(tBu-MeAMD)2 cannot be freely substituted with Fe(iPr-MeAMD)2, ferrocene, Fe(thd)3, or other iron precursors without measurable, quantitative sacrifices in deposition rate, temperature window, film phase composition, and magnetic properties, as substantiated by the comparative evidence below.

Quantitative Comparative Evidence


ALD Growth Per Cycle Comparison

In a systematic comparison of iron precursors for FeOx ALD, the saturated growth per cycle (GPC) using Fe(tBu-MeAMD)2 with water co-reactant at 200 °C was measured at 1.7–1.9 Å/cy at partial pressures exceeding 100 mTorr [1]. Under comparable ALD conditions, literature values for other common iron precursors are substantially lower: ferrocene achieves 1.4 Å/cy, N,N-(dimethylaminomethyl)ferrocene reaches 0.26 Å/cy, and Fe(thd)3 yields only 0.14 Å/cy [1].

Atomic Layer Deposition Iron Oxide Thin Films Growth Per Cycle

Sublimation Temperature Advantage

Fe(tBu-MeAMD)2 sublimes at 55 °C under 60 mTorr pressure, as reported by Strem Catalog . The isopropyl-substituted analog, Fe(iPr-MeAMD)2, sublimes at a higher temperature of 70 °C under 50 mTorr [1]. The 15 °C lower sublimation threshold reduces the thermal energy budget required for precursor vaporization.

Volatility Sublimation Temperature CVD/ALD Precursor

Lower Deposition Window in MOCVD

In a direct comparative MOCVD study conducted at 10 Torr, Fe(tBu-MeAMD)2 deposited iron-containing films in the temperature range of 280–350 °C, whereas the dimeric isopropyl analog, Fe(iPr-MeAMD)2, required significantly higher temperatures of 350–450 °C [1]. This represents a 70 °C reduction at the lower process boundary and a 100 °C reduction at the upper boundary.

MOCVD Iron Thin Films Deposition Temperature

Enhanced Magnetic Coercivity in Iron Nitride Films

Iron nitride films deposited via MOCVD using Fe(tBu-MeAMD)2 exhibited a room-temperature coercive field three times greater than that of high-temperature processed Fe4N films [1]. This enhanced magnetic hardness is attributable to the distinct phase composition achievable with this precursor—specifically the formation of Fe4C or Fe4N depending on temperature and hydrogen-to-precursor ratio.

Magnetic Thin Films Coercivity Iron Nitride

Optimal Application Scenarios


High-Throughput ALD for Photocatalytic Water Splitting

The 1.7–1.9 Å/cy growth per cycle of Fe(tBu-MeAMD)2 [1] enables rapid ALD fabrication of hematite (α-Fe2O3) thin films at substrate temperatures as low as 200 °C using water as the sole co-reactant [2]. The high GPC reduces the total number of ALD cycles needed to reach functional film thicknesses (e.g., 10–50 nm), accelerating research and pilot-scale production of photoanodes for solar water splitting and chemiresistive gas sensors.

Low-Temperature MOCVD for Magnetic Data Storage

Fe(tBu-MeAMD)2 enables MOCVD of iron nitride films at 280–350 °C—substantially lower than the 350–450 °C required by Fe(iPr-MeAMD)2 [3]. The resulting films exhibit a coercive field three times higher than standard Fe4N films [3]. This combination of low thermal budget and high magnetic coercivity makes this precursor uniquely suited for depositing magnetic storage layers on thermally sensitive substrates.

Plasma-Enhanced ALD for Nanoelectronics

A recent study demonstrated that Fe(tBu-MeAMD)2 is compatible with plasma-enhanced ALD (PEALD), yielding FeOx films with higher density (~4.9 g/cm³ vs ~4.0 g/cm³ for thermal ALD), lower surface roughness (~0.2 nm), and improved crystallinity after annealing at 500 °C [1]. This PEALD capability expands the utility of Fe(tBu-MeAMD)2 for fabricating high-quality gate dielectrics and passivation layers in nanoelectronic devices.

Oxygen-Free Precursor for Ultra-Pure Iron Films

Fe(tBu-MeAMD)2 contains no Fe–O or Fe–C bonds, making it an oxygen-free precursor designed to deposit iron thin films with minimal oxygen incorporation [2]. When combined with molecular hydrogen or hydrogen plasma, the precursor yields metallic iron or iron carbide/nitride films without introducing oxygen contamination, a critical requirement for copper-replacement interconnect layers and nanocatalysis where oxygen impurities degrade performance [3].

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